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molecular formula C7H5F2N3 B1279031 2-(Azidomethyl)-1,3-difluorobenzene CAS No. 106308-60-5

2-(Azidomethyl)-1,3-difluorobenzene

Cat. No. B1279031
M. Wt: 169.13 g/mol
InChI Key: JSZUBPHMRHROHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871945B2

Procedure details

A mixture of 2,6-diflourobenzyl bromide (100 gms), tetrabutylammonium bromide (10 gms), t-butanol (200 ml) and sodium azide (62.8 gm) were stirred at room temperature for 22-24 hours. After the completion, reaction mass was filtered and washed with t-butanol (2.5 ml ) to give 2-(azidomethyl)-1,3-difluorobenzene.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4]Br.[N-:11]=[N+:12]=[N-:13].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(C)(C)C>[N:11]([CH2:4][C:3]1[C:2]([F:1])=[CH:9][CH:8]=[CH:7][C:6]=1[F:10])=[N+:12]=[N-:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(CBr)C(=CC=C1)F
Name
Quantity
62.8 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 22-24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion, reaction mass
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with t-butanol (2.5 ml )

Outcomes

Product
Details
Reaction Time
23 (± 1) h
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=C(C=CC=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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